

An In-depth Technical Guide on (2-Morpholin-4-ylbutyl)amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Morpholin-4-ylbutyl)amine

Cat. No.: B1284681

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2-Morpholin-4-ylbutyl)amine**, a morpholine-containing aliphatic amine. Due to its status as a research chemical, publicly available data on this specific compound is limited. This document consolidates the available chemical information and presents a putative synthesis protocol based on established chemical methodologies. Furthermore, it explores potential biological activities by drawing parallels with structurally related morpholine derivatives and discusses hypothetical signaling pathway interactions. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule in drug discovery and development.

Chemical Identification and Properties

(2-Morpholin-4-ylbutyl)amine, also known by its IUPAC name 2-(4-Morpholiny)-1-butanamine, is a chemical compound containing a morpholine ring attached to a butylamine backbone. Its unique structural features, combining a versatile heterocyclic moiety with a primary amine, make it a valuable building block in synthetic and medicinal chemistry.[\[1\]](#)[\[2\]](#)

Chemical Structure and Identifiers

Property	Value
IUPAC Name	2-(morpholin-4-yl)butan-1-amine
CAS Number	953888-69-2[3]
Molecular Formula	C ₈ H ₁₈ N ₂ O
Molecular Weight	158.24 g/mol
SMILES	NCC(CC)N1CCOCC1
InChI Key	ISPOVRDUODCJCL-UHFFFAOYSA-N

Physicochemical Properties

Limited experimental data is available for the physicochemical properties of this specific compound. The information below is a combination of data from chemical suppliers and predicted values.

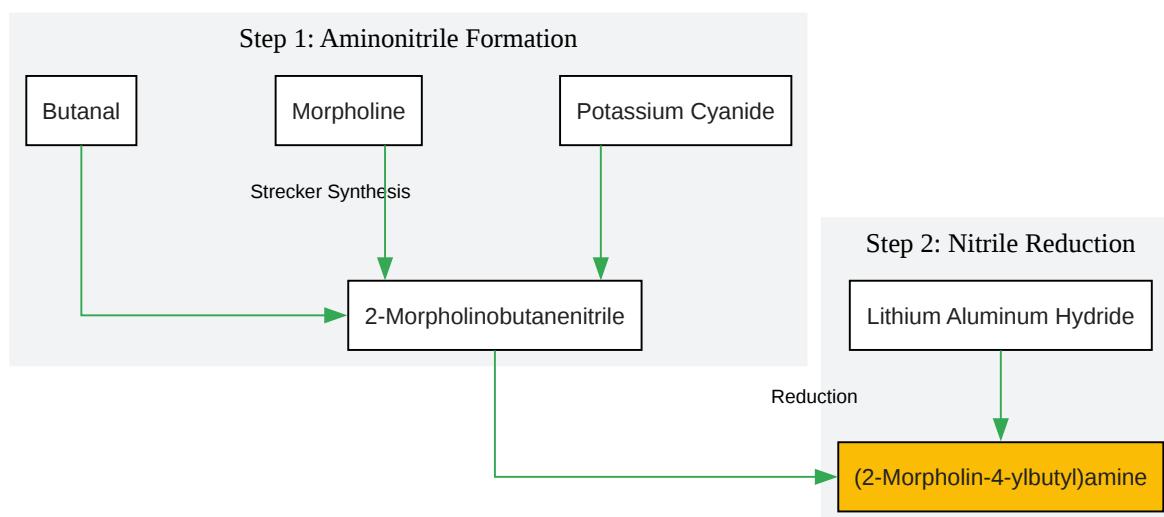
Property	Value	Source
Physical Form	Solid	
Boiling Point	136-140 °C	[3]

Putative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **(2-Morpholin-4-ylbutyl)amine** is not readily available in the literature, a plausible synthetic route can be devised based on established methods for the N-alkylation of amines and the synthesis of morpholine derivatives. A common approach involves the reaction of a suitable precursor with morpholine.

General Synthetic Approach: Reductive Amination

A potential synthetic route could involve the reductive amination of a ketone precursor with morpholine, followed by subsequent chemical modifications to introduce the amine functionality. A more direct, albeit hypothetical, two-step process is outlined below.


Step 1: Synthesis of 2-Morpholinobutanenitrile

This step would involve the Strecker synthesis, reacting butanal, morpholine, and a cyanide source (e.g., potassium cyanide) to form the corresponding aminonitrile.

Step 2: Reduction of the Nitrile

The resulting 2-morpholinobutanenitrile can then be reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Putative two-step synthesis of **(2-Morpholin-4-ylbutyl)amine**.

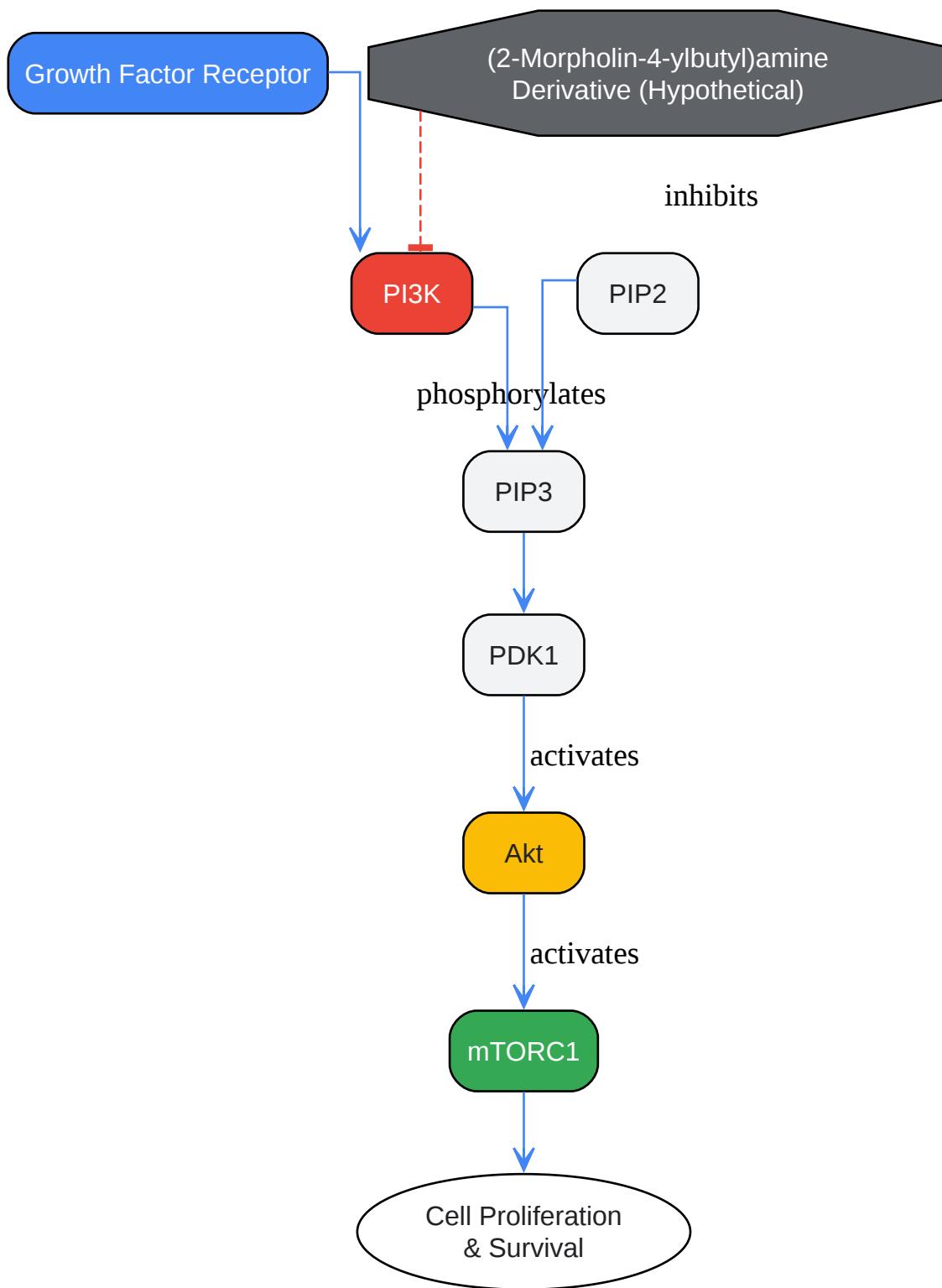
Potential Biological Activities and Therapeutic Applications

The morpholine moiety is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.^{[4][5]} While there is

no specific biological data for **(2-Morpholin-4-ylbutyl)amine**, the activities of related compounds suggest potential areas of interest.

Overview of Morpholine in Pharmacology

The morpholine ring is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.^{[4][6]} Derivatives of morpholine have demonstrated a wide array of biological activities, including:


- Anticancer^[6]
- Antibacterial^[6]
- Antifungal^[6]
- Anti-inflammatory^[6]
- Antioxidant^{[6][7]}

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and any appended scaffolds.^[5] The presence of a primary amine in **(2-Morpholin-4-ylbutyl)amine** provides a handle for further chemical modification, allowing for its incorporation into larger, more complex molecules. The aliphatic butyl chain may contribute to the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes.

Hypothetical Signaling Pathway Involvement

Given that many morpholine-containing compounds are kinase inhibitors, it is plausible that derivatives of **(2-Morpholin-4-ylbutyl)amine** could be developed to target such pathways. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and a common target for cancer therapeutics. Several morpholine-containing molecules are known to inhibit PI3K.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the PI3K pathway by a derivative.

Conclusion

(2-Morpholin-4-ylbutyl)amine is a chemical building block with potential applications in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently lacking, the well-established importance of the morpholine scaffold in medicinal chemistry suggests that derivatives of this compound could exhibit interesting pharmacological properties. The synthetic protocols and potential biological activities discussed in this guide provide a starting point for future research and development efforts centered on this molecule. Researchers should note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product, highlighting its status as a compound for early-stage discovery.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The synthesis protocols and biological activities described are putative and have not been experimentally validated for this specific compound. All laboratory work should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma Aldrich 2-(4-Morpholinyl)-1-butanamine 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. Cbr00406 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-morpholin-4-ylbutan-1-amine CAS#: 953888-69-2 [amp.chemicalbook.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide on (2-Morpholin-4-ylbutyl)amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284681#2-morpholin-4-ylbutyl-amine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com